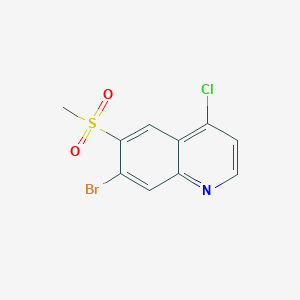![molecular formula C42H43N5O9 B13865015 5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine is a synthetic adenosine analog Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of protecting groups such as dimethoxytrityl (DMT) to ensure selective reactions at specific sites on the adenosine molecule .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography and recrystallization .
化学反应分析
Types of Reactions
5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the adenosine analog.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups that alter the compound’s biological activity .
科学研究应用
5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
作用机制
The mechanism of action of 5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, this compound can bind to these receptors and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting cancer cell proliferation or inducing vasodilation in smooth muscle cells .
相似化合物的比较
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
For instance, the bis(4-methoxyphenyl)phenylmethyl group may enhance its stability and binding affinity to certain molecular targets, making it a valuable tool in both research and therapeutic contexts .
属性
分子式 |
C42H43N5O9 |
|---|---|
分子量 |
761.8 g/mol |
IUPAC 名称 |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C42H43N5O9/c1-50-22-23-53-38-37(49)34(56-41(38)47-27-45-36-39(43-26-44-40(36)47)46-35(48)25-54-33-12-8-5-9-13-33)24-55-42(28-10-6-4-7-11-28,29-14-18-31(51-2)19-15-29)30-16-20-32(52-3)21-17-30/h4-21,26-27,34,37-38,41,49H,22-25H2,1-3H3,(H,43,44,46,48)/t34-,37-,38-,41-/m1/s1 |
InChI 键 |
XWSFZNQKKLGXJW-VYRNGDHESA-N |
手性 SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
规范 SMILES |
COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



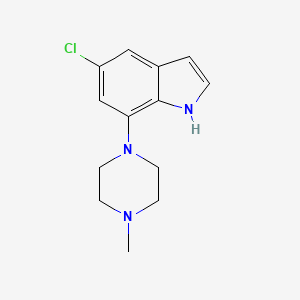

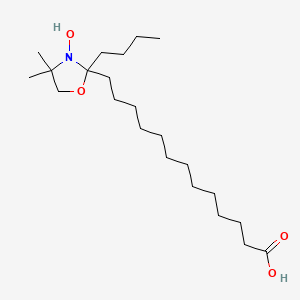
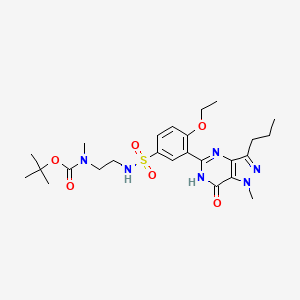
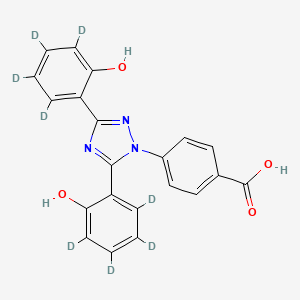
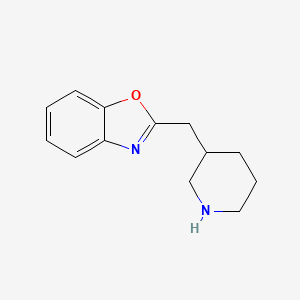
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
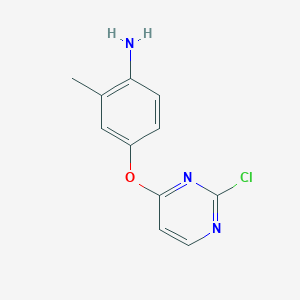
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
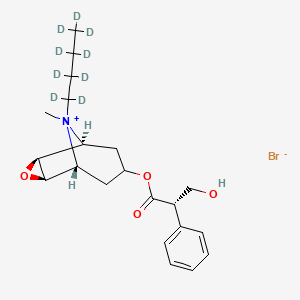
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
